Eldecalcitol - 104121-92-8

Eldecalcitol

Catalog Number: EVT-266958
CAS Number: 104121-92-8
Molecular Formula: C30H50O5
Molecular Weight: 490.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eldecalcitol (1α,25-dihydroxy-2β-[3-hydroxypropyloxy] vitamin D3), also known as ED-71, is a synthetic analog of the active form of vitamin D3, 1,25-dihydroxyvitamin D3 (calcitriol) [, ]. It was developed by Chugai Pharmaceutical Co., Ltd. (Tokyo, Japan) as a potential treatment for osteoporosis [, , ]. Eldecalcitol is characterized by its high stability in the circulation and peripheral tissues, and its strong activity in increasing bone mass in osteoporotic patients [].

Synthesis Analysis

Eldecalcitol was initially synthesized using a linear approach, requiring a 27-step process with a low overall yield []. A more efficient convergent approach was later developed based on the Trost coupling reaction []. This method involves coupling an A-ring fragment (ene-yne part) with a C/D-ring fragment (bromomethylene part) to produce the triene system of eldecalcitol [].

Molecular Structure Analysis

Eldecalcitol features a hydroxypropyloxy group introduced at the 2β position of the 1,25-dihydroxyvitamin D3 molecule [, , ]. This structural modification is crucial for its unique pharmacological properties [, ].

Physical and Chemical Properties Analysis

Eldecalcitol's unique structural modification, the 2β-hydroxypropyloxy group, contributes to its enhanced stability in the circulation and peripheral tissues [, ]. This modification also influences its interactions with DBP and CYP24A1, ultimately impacting its pharmacokinetic profile and biological activity [, ].

Applications
  • Osteoporosis Treatment: Eldecalcitol demonstrates efficacy in increasing bone mineral density and reducing bone turnover markers in patients with osteoporosis [, , , , , , ]. It has shown greater efficacy in reducing vertebral fracture incidence compared to alfacalcidol in clinical trials [, , , , , ]. Its effects on bone mineral density and fracture prevention are consistent across various subgroups of patients, including those with different ages, vitamin D levels, prevalent vertebral fractures, and baseline lumbar bone mineral density [].
  • Muscle Atrophy Amelioration: Eldecalcitol has demonstrated potential in ameliorating muscle atrophy in preclinical studies []. In orchiectomized mice, eldecalcitol treatment improved muscle strength, increased the mRNA levels of type I and IIa muscle fibers, and suppressed the expression of muscle atrophy-related genes [].
  • Oral Cancer Inhibition: Recent studies suggest that eldecalcitol may inhibit the progression of oral cancer []. It has been shown to suppress the expression of glutathione peroxidase-1 (GPx-1) in oral cancer cells, which contributes to its anti-cancer effects [].
  • Secondary Osteoporosis Treatment: Eldecalcitol has shown promising results in treating secondary osteoporosis associated with arthritis []. In adjuvant-induced arthritis rats, combination treatment with eldecalcitol and ibandronate, a bisphosphonate, demonstrated an additive effect on bone mineral density and trabecular microstructural parameters [].
  • Type 2 Diabetes Prevention: While the effectiveness of eldecalcitol in preventing type 2 diabetes in patients with impaired glucose tolerance is still debated [, ], recent studies suggest that it may be beneficial for individuals with insufficient insulin secretion [].

Calcitriol (1α,25-Dihydroxyvitamin D3)

  • Compound Description: Calcitriol is the hormonally active form of vitamin D3. It plays a crucial role in calcium and phosphorus homeostasis by regulating their absorption in the intestine, mobilization from bone, and reabsorption in the kidneys. [, , , , ]
  • Relevance: Calcitriol serves as the parent compound for Eldecalcitol. Eldecalcitol is a synthetic analog of calcitriol, designed to have improved efficacy and safety profiles for treating osteoporosis. While Eldecalcitol exhibits a stronger inhibitory effect on bone resorption and enhances bone mineral density, it demonstrates lower potency in suppressing parathyroid hormone (PTH) compared to calcitriol. [, , , , ]

Alfacalcidol

  • Compound Description: Alfacalcidol is a synthetic prodrug of calcitriol, commonly used to treat osteoporosis. It is converted to calcitriol in the liver, exerting similar biological effects. [, , , , , , ]
  • Relevance: Alfacalcidol serves as a direct comparator to Eldecalcitol in numerous clinical trials for osteoporosis treatment. Eldecalcitol demonstrated superior efficacy compared to Alfacalcidol in increasing bone mineral density, reducing bone turnover markers, and lowering the incidence of vertebral and wrist fractures. [, , , , , ]

25-Hydroxyvitamin D (25(OH)D)

  • Compound Description: 25-hydroxyvitamin D, often referred to as calcidiol, is the major circulating form of vitamin D and serves as a precursor to the active form, calcitriol. It is a reliable indicator of overall vitamin D status in the body. [, , ]
  • Relevance: Serum 25-hydroxyvitamin D levels are crucial for the efficacy of vitamin D analogs, including Eldecalcitol. While Eldecalcitol exerts its beneficial effects on bone regardless of initial 25-hydroxyvitamin D levels, normalization of 25-hydroxyvitamin D levels through supplementation was linked to enhanced therapeutic outcomes of Eldecalcitol in clinical trials. [, ]

2-Methylene-19-Nor-(20S)-1α,25-Dihydroxyvitamin D3 (2MD)

  • Compound Description: 2MD is another synthetic vitamin D analog that was investigated for the treatment of osteoporosis. Similar to Eldecalcitol, it showed promising results in preclinical studies, increasing bone mineral density and strength in ovariectomized rats. []

Simvastatin

  • Compound Description: Simvastatin is a member of the statin drug class, primarily prescribed to lower cholesterol levels and reduce the risk of cardiovascular disease. It is metabolized by the cytochrome P450 enzyme CYP3A4 in the liver. []
  • Relevance: Simvastatin was used as a probe drug in a clinical pharmacology study to investigate potential drug-drug interactions between Eldecalcitol and drugs metabolized by CYP3A4. The study concluded that Eldecalcitol administration did not significantly affect the metabolism of Simvastatin, indicating a low risk of clinically relevant interactions. []

Properties

CAS Number

104121-92-8

Product Name

Eldecalcitol

IUPAC Name

5-[2-[(7aR)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-(3-hydroxypropoxy)-4-methylidenecyclohexane-1,3-diol

Molecular Formula

C30H50O5

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C30H50O5/c1-20(9-6-15-29(3,4)34)24-13-14-25-22(10-7-16-30(24,25)5)11-12-23-19-26(32)28(27(33)21(23)2)35-18-8-17-31/h11-12,20,24-28,31-34H,2,6-10,13-19H2,1,3-5H3/t20?,24?,25?,26?,27?,28?,30-/m1/s1

InChI Key

FZEXGDDBXLBRTD-YMAPZVFJSA-N

SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

Solubility

Soluble in DMSO

Synonyms

2-(3-hydroxypropoxy)-1,25-dihydroxyvitamin D3
2-(3-hydroxypropoxy)calcitriol
20-epi-1alpha,25-dihydroxy-2beta-(3-hydroxypropoxy)vitamin D3
20-epi-ED-71
20-epi-eldecalcitol
ED 71
ED-71
eldecalcitol

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

Isomeric SMILES

CC(CCCC(C)(C)O)C1CCC2[C@@]1(CCCC2=CC=C3CC(C(C(C3=C)O)OCCCO)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.